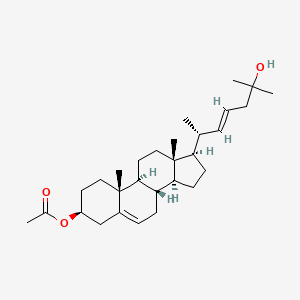

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-19(8-7-15-27(3,4)31)24-11-12-25-23-10-9-21-18-22(32-20(2)30)13-16-28(21,5)26(23)14-17-29(24,25)6/h7-9,19,22-26,31H,10-18H2,1-6H3/b8-7+/t19-,22+,23+,24-,25+,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVQPEKLADQJEW-YVHKTFHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cholesterol Derivative Selection

Cholesterol serves as the primary precursor due to its structural similarity. Key modifications begin with:

-

C3 Acetylation : Treatment with acetic anhydride in petroleum ether or toluene, catalyzed by 4-dimethylaminopyridine (DMAP), yields cholesterol 3-acetate (≥94% purity).

-

Side-Chain Bromination : Selective bromination at C24 using N-bromosuccinimide (NBS) or hydrobromic acid (HBr) in dichloromethane introduces a handle for subsequent cyanide substitution.

Synthetic Routes to 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate

Cyanide Substitution at C25

The C25 hydroxyl group is introduced via a two-step sequence:

-

Bromination-Cyanidation :

-

Hydrolysis of Cyano to Hydroxyl :

Reaction Optimization and Challenges

Protecting Group Strategies

Solvent and Temperature Effects

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyanide substitution rates, while toluene minimizes side reactions during elimination.

-

Temperature Control : Low temperatures (−10°C to 0°C) improve bromination regioselectivity, whereas higher temperatures (70°C) accelerate hydrolysis.

Purification and Characterization

Chromatographic Methods

Analytical Validation

Comparative Analysis of Synthetic Pathways

| Method | Key Steps | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Bromination-Cyanidation | C24 bromination → CN substitution | 50–60 | 90–95 | Requires harsh cyanide conditions |

| Wittig Olefination | C22 aldehyde + ylide | 40–50 | 85–90 | Stereochemical control issues |

| Enzymatic Hydroxylation | C25 hydroxylation via CYP450 | 30–40 | 80–85 | Low scalability |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 25 position.

Reduction: Reduction reactions can occur at the double bond at the 22 position.

Substitution: The acetate group at the 3 position can be substituted under certain conditions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Acetic anhydride for acetylation, various nucleophiles for substitution reactions.

Major Products:

Oxidation products: Ketones or carboxylic acids at the 25 position.

Reduction products: Saturated derivatives at the 22 position.

Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a reference standard in analytical chemistry for the identification and quantification of cholesterol derivatives .

Biology:

- Studied for its role in lipid metabolism and its effects on cellular processes.

Medicine:

Industry:

- Utilized in the development of new materials and compounds with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate involves its interaction with cellular pathways related to cholesterol metabolism. It can modulate the activity of enzymes involved in cholesterol synthesis and degradation, thereby influencing cholesterol levels in cells . The compound may also interact with specific receptors and transporters, affecting lipid transport and storage.

Comparison with Similar Compounds

Structural and Functional Differences

Metabolic and Functional Insights

- Lipid Metabolism Modulation: 25-Hydroxycholesterol activates LXRα, promoting cholesterol efflux via ABCA1/ABCG1 transporters , while the 3-acetate group in 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate may alter its cellular uptake and esterification compared to non-acetylated oxysterols . Cholesterol 3-Acetate lacks hydroxyl groups, making it inert in LXR signaling but useful for studying lipid droplet formation .

Inflammatory Responses :

- Therapeutic Potential: DUR-928 (25-HC3S) is in clinical trials for acute organ injury, leveraging its anti-inflammatory and lipid-regulatory effects . Oleanolic Acid 3-Acetate and Capsidiol 3-Acetate demonstrate niche applications in oncology and plant immunity, respectively .

Biological Activity

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate (CAS: 157171-88-5) is a unique derivative of cholesterol characterized by specific modifications at the 22, 25, and 3 positions. Its molecular formula is with a molecular weight of approximately 442.67 g/mol. This compound has gained attention due to its potential biological activities, particularly in lipid metabolism and immune response modulation.

Biological Activity

The biological activity of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate can be understood through its interactions with various biochemical pathways and its effects on cellular processes.

- Cholesterol Metabolism : This compound is involved in the regulation of cholesterol levels in cells. It acts similarly to its precursor, 25-hydroxycholesterol , which is known to influence cholesterol homeostasis by modulating the expression of genes involved in lipid metabolism.

- Immune Response Modulation : Research indicates that derivatives like 25-hydroxycholesterol play significant roles in the immune response, particularly in the regulation of macrophage activation and cytokine production. These compounds can enhance or inhibit inflammatory responses depending on the cellular context .

- Antiviral Properties : Similar to other cholesterol derivatives, it has been noted for its antiviral properties, potentially through mechanisms that involve the alteration of lipid rafts and membrane dynamics, which are critical for viral entry and replication.

Pharmacokinetics

The pharmacokinetics of this compound include its metabolism by cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the conversion of related cholesterol derivatives into more active forms. This metabolic pathway suggests a complex interaction with other lipophilic compounds and drugs.

Case Studies

- Lipid Metabolism Studies : In vitro studies have demonstrated that treatment with 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate leads to altered lipid profiles in cultured cells, indicating its role in modulating lipid synthesis and degradation pathways.

- Inflammation Models : In animal models of inflammation, administration of this compound has shown to reduce markers of inflammation such as TNF-α and IL-6, suggesting a potential therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate | Modifications at positions 22, 25, and 3 | Modulates cholesterol metabolism and immune response |

| 25-Hydroxycholesterol | Hydroxylated at position 25 | Antiviral activity, immune modulation |

| 22-Dehydrocholesterol | Dehydrogenated at position 22 | Effects on cholesterol absorption |

This table illustrates how the structural modifications influence the biological activities of these compounds.

Q & A

Basic Research Questions

Q. What established synthetic methods are used to produce 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate, and how do enzymatic versus chemical approaches differ in specificity?

- Methodology : Synthesis typically involves selective hydroxylation of cholesterol derivatives. Enzymatic approaches (e.g., cytochrome P450 enzymes) enable site-specific hydroxylation at C-22 and C-25 positions, while chemical acetylation at C-3 is achieved using acetic anhydride or acetyl chloride under anhydrous conditions. Enzymatic methods yield higher stereochemical specificity but require optimized reaction kinetics and purity controls . Chemical synthesis may introduce side products, necessitating purification via column chromatography or recrystallization .

Q. What analytical techniques are recommended for quantifying 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate in biological samples, and how are co-eluting oxysterols resolved?

- Methodology : Reverse-phase HPLC coupled with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) is preferred. For plasma samples, room-temperature saponification followed by solid-phase extraction (SPE) removes lipids, while deuterated internal standards (e.g., d₇-cholesterol) improve quantification accuracy. Co-eluting oxysterols are resolved using methanol/water/formic acid gradients, with photodiode array detection at 204 nm for cholesterol derivatives .

Q. What are the key challenges in maintaining the stability of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate during experimental workflows?

- Methodology : The compound is susceptible to oxidation and hydrolysis. Storage at -20°C in inert atmospheres (e.g., argon) and avoidance of prolonged light exposure are critical. Stabilizing agents like butylated hydroxytoluene (BHT) can be added during extraction. Stability should be validated via accelerated degradation studies under varying pH and temperature conditions .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate across different experimental models?

- Methodology : Discrepancies may arise from differences in cell membrane composition, receptor expression, or metabolic enzyme activity. Standardized model systems (e.g., primary hepatocytes vs. immortalized cell lines) and isotopic tracer studies (e.g., ¹³C-labeled compounds) can clarify context-dependent effects. Meta-analyses of oxysterol datasets with multivariate regression are recommended to identify confounding variables .

Q. What experimental design considerations are critical for investigating the role of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate in neurological disorders?

- Methodology : Cohort studies should stratify patients by disease subtype (e.g., multiple sclerosis vs. Alzheimer’s) and control for lipid-lowering therapies. Cerebrospinal fluid (CSF) and plasma oxysterol levels must be correlated, as blood-brain barrier permeability affects biomarker validity. Longitudinal sampling with seasonal adjustments (to account for vitamin D variability) enhances data reliability .

Q. How do structural modifications at C-3 and C-22 influence the compound’s interaction with nuclear receptors like LXR or HMG-CoA reductase?

- Methodology : Molecular docking simulations and site-directed mutagenesis can map binding affinities. The 3-acetate group may reduce polar interactions with LXR’s ligand-binding domain compared to free hydroxyl groups, while the 22-dehydro moiety could enhance membrane permeability. Competitive inhibition assays (e.g., vs. 25-hydroxycholesterol) quantify enzymatic modulation of HMG-CoA reductase activity .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing the compound’s dose-response effects in vitro?

- Methodology : Non-linear regression (e.g., Hill equation) models concentration-response curves, while ANOVA with post-hoc tests (e.g., Tukey’s) identifies significant differences between treatment groups. Outlier detection (e.g., Grubbs’ test) ensures robustness, particularly in high-throughput screening .

Q. How can researchers validate the specificity of antibodies or probes targeting 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.